Cyclopentyl methoxy(methyl)carbamate
Description
Cyclopentyl methoxy(methyl)carbamate is an organic compound characterized by a cyclopentane ring attached to a carbamate group (N-methoxy-N-methylcarbamate). The molecular framework combines the steric bulk of the cyclopentyl group with the polar carbamate functionality, which typically confers stability and bioactivity. Carbamates are widely used in pharmaceuticals, agrochemicals, and polymer industries due to their hydrolytic stability and ability to act as prodrugs or enzyme inhibitors .
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
cyclopentyl N-methoxy-N-methylcarbamate |
InChI |
InChI=1S/C8H15NO3/c1-9(11-2)8(10)12-7-5-3-4-6-7/h7H,3-6H2,1-2H3 |
InChI Key |
IPPSTNOHEZTCGP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)OC1CCCC1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentyl methoxy(methyl)carbamate can be synthesized through several methods. One common method involves the reaction of cyclopentylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate compound .
Another method involves the use of dimethyl carbonate as a carbamoylating agent. This reaction is carried out in the presence of a catalyst such as iron-chrome catalyst TZC-3/1 at elevated temperatures (around 150°C) to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems. The use of environmentally friendly reagents and catalysts is emphasized to minimize the environmental impact and ensure sustainable production processes .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl methoxy(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different carbamate compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and other nucleophiles are employed.
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclopentyl methoxy(methyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of cyclopentyl methoxy(methyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This inhibition is achieved through the formation of a covalent bond between the carbamate group and the active site of the enzyme .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between Cyclopentyl methoxy(methyl)carbamate and related carbamates:
Key Observations :
- The methoxy(methyl) group may enhance solubility relative to purely lipophilic tert-butyl derivatives .
- Reactivity : Unlike 4-nitrophenyl N-methoxycarbamate, which is highly reactive due to its nitro group , the target compound’s methoxy(methyl) substituent likely reduces electrophilicity, favoring hydrolytic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
